molecular formula C9H13NO2 B13556763 2-(2-Aminoethyl)-4-methoxyphenol

2-(2-Aminoethyl)-4-methoxyphenol

Cat. No.: B13556763
M. Wt: 167.20 g/mol
InChI Key: WDAATBIZVHOPMI-UHFFFAOYSA-N
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Description

2-(2-Aminoethyl)-4-methoxyphenol is an organic compound that features both an amino group and a methoxyphenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminoethyl)-4-methoxyphenol typically involves the reaction of 4-methoxyphenol with 2-bromoethylamine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the amino group replaces the bromine atom. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained around 60-80°C to ensure optimal yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts such as palladium on carbon (Pd/C) can also enhance the reaction efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminoethyl)-4-methoxyphenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are employed for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Primary amines and reduced phenolic compounds.

    Substitution: Various substituted phenolic derivatives depending on the substituent introduced.

Scientific Research Applications

2-(2-Aminoethyl)-4-methoxyphenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(2-Aminoethyl)-4-methoxyphenol exerts its effects involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenolic group can participate in redox reactions. These interactions can modulate enzyme activity, signal transduction pathways, and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-Aminoethanol: Similar in structure but lacks the methoxyphenol group.

    4-Methoxyphenol: Contains the methoxyphenol group but lacks the aminoethyl group.

    2-(2-Aminoethyl)phenol: Similar but without the methoxy group.

Uniqueness

2-(2-Aminoethyl)-4-methoxyphenol is unique due to the presence of both the aminoethyl and methoxyphenol groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

2-(2-aminoethyl)-4-methoxyphenol

InChI

InChI=1S/C9H13NO2/c1-12-8-2-3-9(11)7(6-8)4-5-10/h2-3,6,11H,4-5,10H2,1H3

InChI Key

WDAATBIZVHOPMI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)O)CCN

Origin of Product

United States

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